[11C]Glycylsarcosine is classified under the category of radiolabeled compounds used in medical imaging and research. Its primary source is synthetic production, where it is generated using carbon-11, a radioactive isotope of carbon. The compound's CAS number is 29816-01-1, and it is recognized for its stability against enzymatic degradation due to the N-methylation .
The synthesis of [11C]Glycylsarcosine involves several key steps. Initially, a precursor compound, 11C-1-methyl-2,5-piperazinedione, is synthesized from glycylglycine ethyl ester using 11C-methyl triflate. This process is followed by purification through high-performance liquid chromatography (HPLC), where the desired product is isolated from other reaction by-products .
The total synthesis time from the end of bombardment is approximately 41 minutes, yielding a decay-corrected radiochemical yield of 9.3% and a radiochemical purity exceeding 97% .
The molecular formula for [11C]Glycylsarcosine is C5H10N2O3, with a molecular weight of approximately 146.15 g/mol. The structure features an N-methylated bond which enhances its stability against enzymatic hydrolysis. The compound can be depicted as follows:
This structure indicates the presence of two amino acid residues linked by a peptide bond, with an additional methyl group on the nitrogen atom of sarcosine contributing to its unique properties.
[11C]Glycylsarcosine can participate in various chemical reactions typical for dipeptides:
These reactions are facilitated under specific conditions tailored to achieve desired products while maintaining high yields .
The mechanism of action for [11C]Glycylsarcosine primarily revolves around its interaction with peptide transporters like PepT2. Upon administration, it is absorbed through the intestinal epithelium via carrier-mediated transport mechanisms influenced by pH levels and the presence of other amino acids. Once inside the cells, it serves as a substrate for PepT2, facilitating the transport of dipeptides across cellular membranes.
In vivo studies have demonstrated that [11C]Glycylsarcosine can effectively trace PepT2 activity in renal tissues, providing insights into transporter function under various physiological conditions .
Relevant analyses indicate that its stability makes it suitable for both laboratory studies and potential therapeutic applications involving peptide transport mechanisms .
[11C]Glycylsarcosine has significant applications in scientific research:
These applications underscore its importance in both fundamental biochemical research and clinical diagnostics related to renal function and peptide metabolism .
Hydrogen ion/peptide transporters (PEPT1 and PEPT2), members of the solute carrier family 15 (SLC15A), are integral membrane proteins that facilitate the proton-coupled uptake of di- and tripeptides across biological membranes. These transporters utilize the inwardly directed electrochemical proton gradient to drive the symport of small peptides and peptide-mimetic compounds into cells [1] [3]. Structurally, both transporters feature 12 transmembrane domains characteristic of the major facilitator superfamily, with a unique extracellular immunoglobulin-like domain positioned between transmembrane helices 9 and 10. Recent cryogenic electron microscopy studies have elucidated their conformational dynamics, revealing four distinct states during the transport cycle: outward-open, occluded, inward-open, and inward-partially occluded [3].
PEPT1 (SLC15A1) functions as a low-affinity, high-capacity transporter predominantly localized to the apical membrane of small intestinal enterocytes and renal proximal tubules (S1 segment). In contrast, PEPT2 (SLC15A2) operates as a high-affinity, low-capacity system expressed in renal tubules (S2/S3 segments), lung epithelium, mammary gland, choroid plexus, and glial cells [4] [5]. Their substrate specificity encompasses a broad range of endogenous di/tripeptides and structurally diverse xenobiotics, including β-lactam antibiotics, antiviral prodrugs, and angiotensin-converting enzyme inhibitors. This promiscuity arises from molecular flexibility in accommodating various side-chain configurations, though substrates with L-amino acids, hydrophobic C-termini, and trans-conformation peptide bonds exhibit optimal affinity [3] [9].
Table 1: Functional and Tissue Distribution Profiles of PEPT1 and PEPT2
Transporter | Affinity Range | Primary Physiological Roles | Key Tissue Localization |
---|---|---|---|
PEPT1 | Low (millimolar) | Dietary peptide absorption, Drug uptake | Small intestine, Renal proximal tubule (S1), Bile duct |
PEPT2 | High (micromolar) | Renal peptide reabsorption, Neuropeptide clearance | Renal tubules (S2/S3), Choroid plexus, Lung, Mammary gland |
[11C]Glycylsarcosine ([11C]Gly-Sar) is a synthetic radiolabeled dipeptide analog specifically engineered to target hydrogen ion/peptide transporters for positron emission tomography imaging. Its development was motivated by three critical biochemical properties: metabolic stability, transport specificity, and quantifiable biodistribution. The N-methyl amide bond in Gly-Sar confers resistance to hydrolysis by endogenous peptidases, ensuring tracer integrity during imaging studies [4] [8]. Transport studies across multiple cancer cell lines (AsPC-1, MKN45, PC-3) demonstrated concentration-dependent [3H]Gly-Sar uptake inhibitable by excess unlabeled Gly-Sar, with uptake rates correlating with PEPT1 messenger RNA expression levels (AsPC-1: 3.88 μL/min·mg protein; MKN45: 1.64 μL/min·mg protein; PC-3: 1.39 μL/min·mg protein) [1] [4].
Radiosynthesis involves a two-step process: 1) 11C-methylation of glycylglycine ethyl ester using [11C]methyl triflate to form [11C]-1-methyl-2,5-piperazinedione, followed by 2) alkaline hydrolysis (2N sodium hydroxide, 100°C) to yield [11C]Gly-Sar. This method achieves a decay-corrected radiochemical yield of 8.6% with >99% radiochemical purity and a specific activity of 51.8 gigabecquerel/μmol, suitable for in vivo applications [4]. Crucially, [11C]Gly-Sar accumulation reflects functional transporter activity rather than mere blood flow or metabolic trapping, as >90% of tumor-associated radioactivity corresponds to intact tracer [1].
Table 2: Key Physicochemical and Synthesis Parameters of [11C]Glycylsarcosine
Parameter | Specification | Methodological Significance |
---|---|---|
Radiolabel Position | Carbon-11 in sarcosine moiety | Enables detection of positron emission tomography signal |
Synthesis Yield | 8.6% (decay-corrected) | Efficient production for clinical workflows |
Specific Activity | 51.8 GBq/μmol | Minimizes pharmacological receptor occupancy |
Radiochemical Purity | >99% | Ensures imaging specificity |
Transport Specificity | Inhibited by excess Gly-Sar | Confirms PEPT-mediated uptake mechanism |
Oncogenic transformation induces aberrant overexpression of peptide transporters in malignancies, a phenomenon exploited by [11C]Gly-Sar for tumor detection. Immunohistochemical analyses confirm elevated PEPT1/PEPT2 protein levels in human pancreatic (AsPC-1), gastric (MKN45), and prostate (PC-3) cancer xenografts, whereas adjacent normal tissues exhibit minimal expression [1] [8]. Transcriptomic profiling across 58 cancer cell lines revealed PEPT1 messenger RNA in 27.6% and PEPT2 in 93.1% of specimens, indicating broad applicability across tumor types [1]. Functionally, this overexpression supports cancer bioenergetics by facilitating nutrient (di/tripeptide) uptake, but also creates a molecular target for imaging probes [8].
In athymic mice bearing tumor xenografts, positron emission tomography imaging with [11C]Gly-Sar demonstrated rapid tumor accumulation plateauing at 5–60 minutes post-injection. Standardized uptake values at 60 minutes reached 0.70 for AsPC-1, 0.42 for MKN45, and 0.53 for PC-3, with tumor-to-muscle ratios of 5.0, 2.8, and 3.5, respectively [1] [4]. A pivotal advantage over 2-deoxy-2-[18F]fluoro-D-glucose emerged in inflammation differentiation: turpentine-induced inflammatory lesions showed minimal [11C]Gly-Sar uptake (selectivity index tumor-to-inflammation = 25.1) due to absent PEPT1/PEPT2 expression, whereas 2-deoxy-2-[18F]fluoro-D-glucose accumulated intensely in inflammation (selectivity index = 0.72) [1] [4].
Table 3: Neoplastic Versus Non-Neoplastic Tissue Expression of Hydrogen Ion/Peptide Transporters
Tissue Type | PEPT1 Protein Expression | PEPT2 Protein Expression | [11C]Gly-Sar Accumulation (Tissue-to-Blood Ratio) |
---|---|---|---|
Pancreatic Tumor (AsPC-1) | High | Moderate | 4.0 |
Prostate Tumor (PC-3) | Moderate | High | 3.5 |
Gastric Tumor (MKN45) | Moderate | Moderate | 2.8 |
Skeletal Muscle | Undetectable | Undetectable | 1.7 |
Turpentine-Induced Inflammation | Undetectable | Undetectable | 1.4 |
The tracer’s specificity enables detection of transporter-positive malignancies while circumventing false positives from infective or inflammatory processes. This selectivity, combined with the near-ubiquitous expression of PEPT2 across carcinomas, positions [11C]Gly-Sar as a versatile oncological imaging agent [1] [4] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4